methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate
Overview
Description
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with a triazole moiety and a carboxylate ester group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.
Esterification: The carboxylate ester group is typically introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the Huisgen cycloaddition and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amine-substituted derivatives.
Scientific Research Applications
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound can also interact with nucleic acids and proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinonitrile: Similar structure but with a nitrile group instead of a carboxylate ester.
3-(2H-1,2,3-Triazol-2-yl)pyridine: Lacks the methyl and ester groups, making it less complex.
Methyl 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate: Similar but without the additional methyl group on the pyridine ring.
Uniqueness
Methyl 6-methyl-3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxylate is unique due to its combination of a triazole ring, a pyridine ring, and a carboxylate ester group. This combination provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 6-methyl-3-(triazol-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-7-3-4-8(14-11-5-6-12-14)9(13-7)10(15)16-2/h3-6H,1-2H3 |
InChI Key |
NUZZXNSRIHUVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N2N=CC=N2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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